9-(4-chlorophenyl)-8-(4-nitrophenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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Overview
Description
9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound that belongs to the class of dioxinoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of 4-chlorobenzaldehyde and 4-nitroaniline under acidic conditions to form an intermediate Schiff base, which is then subjected to cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced catalysts and purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tumor agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with molecular targets such as kinases. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which play crucial roles in cancer cell signaling pathways. By binding to the active sites of these kinases, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- [1,4]Dioxino[2,3-f]quinazoline derivatives
Uniqueness
Compared to similar compounds, 9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE stands out due to its dual functional groups (chlorophenyl and nitrophenyl), which confer unique chemical reactivity and potential biological activity. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for multi-targeted cancer therapies .
Properties
Molecular Formula |
C23H15ClN2O5 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-8-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C23H15ClN2O5/c24-15-5-1-13(2-6-15)21-17-11-19-20(31-10-9-30-19)12-18(17)25-23(27)22(21)14-3-7-16(8-4-14)26(28)29/h1-8,11-12H,9-10H2,(H,25,27) |
InChI Key |
RDGCSIKIRJJMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=C3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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